

Theoretical Insights into 5-Bromo-1-phenyl-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-1-phenyl-1H-benzimidazole
Cat. No.:	B1280724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on **5-Bromo-1-phenyl-1H-benzimidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, extensive theoretical studies on this specific molecule are not widely published, this document synthesizes available data from closely related benzimidazole derivatives to project its structural, electronic, and reactive properties. The information is presented to facilitate further research and application in drug design and development.

Introduction to Benzimidazoles

Benzimidazole and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their structural similarity to purine nucleosides allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.^{[1][2]} Theoretical and computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships, reactivity, and electronic properties of these compounds, thereby guiding the design of new and more potent derivatives.^{[3][4]}

Computational Methodologies

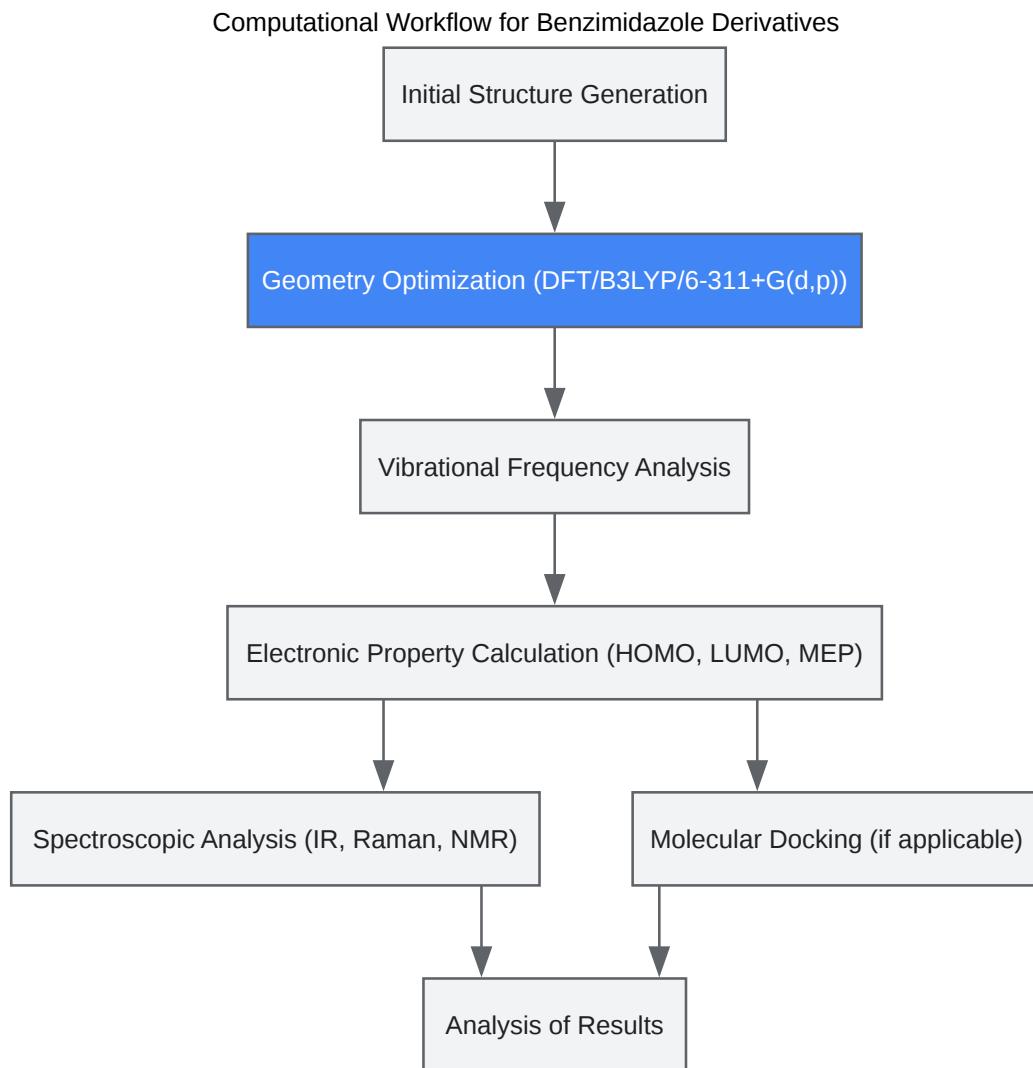
The theoretical data presented herein is primarily derived from studies on 5-bromo-1H-benzimidazole and analogous 1-substituted benzimidazole derivatives. The typical computational workflow for analyzing such compounds is outlined below.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole derivatives, DFT calculations are typically performed to optimize the molecular geometry and predict various properties.

Typical Protocol:

- Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for its balance of accuracy and computational cost in describing electronic correlation. [\[3\]](#)[\[4\]](#)
- Basis Set: The 6-311+G(d,p) basis set is frequently employed to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for describing non-covalent interactions. [\[3\]](#)[\[5\]](#)
- Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
- Property Calculations: Following optimization, various electronic and spectroscopic properties are calculated, including HOMO-LUMO energies, molecular electrostatic potential, and theoretical vibrational spectra (IR and Raman).



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Figure 1: A typical computational workflow for theoretical studies of benzimidazole derivatives.

Structural and Electronic Properties

The introduction of a phenyl group at the N1 position and a bromine atom at the C5 position of the benzimidazole core is expected to significantly influence its geometric and electronic properties. The following data is extrapolated from studies on 5-bromo-1H-benzimidazole and other substituted benzimidazoles.

Optimized Geometrical Parameters

The bond lengths and angles of the benzimidazole core are influenced by the electronic effects of the substituents. The phenyl group at N1 will likely induce some steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the benzimidazole system.

Table 1: Predicted Geometrical Parameters for **5-Bromo-1-phenyl-1H-benzoimidazole**

Parameter	Predicted Value (DFT/B3LYP/6-311+G(d,p))	Reference Compound
Bond Lengths (Å)		
C4-C5	~1.38	5-bromo-1H-benzimidazole
C5-Br	~1.90	5-bromo-1H-benzimidazole
N1-C2	~1.38	1-substituted benzimidazoles
N1-C7a	~1.39	1-substituted benzimidazoles
N1-C(phenyl)	~1.43	1-phenyl benzimidazole analogs
**Bond Angles (°) **		
C4-C5-C6	~121	5-bromo-1H-benzimidazole
C4-C5-Br	~119	5-bromo-1H-benzimidazole
C2-N1-C7a	~108	1-substituted benzimidazoles
C2-N1-C(phenyl)	~126	1-phenyl benzimidazole analogs
C7a-N1-C(phenyl)	~126	1-phenyl benzimidazole analogs
Dihedral Angles (°)		
C2-N1-C(phenyl)-C(phenyl)	~40-50	1-phenyl benzimidazole analogs

Note: These values are estimations based on published data for structurally similar compounds and may vary in an actual calculation for **5-Bromo-1-phenyl-1H-benzoimidazole**.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

The phenyl group, being an electron-withdrawing group when attached to the nitrogen, and the bromine atom, a deactivating group, will modulate the HOMO and LUMO energy levels.

Table 2: Predicted Frontier Orbital Energies for **5-Bromo-1-phenyl-1H-benzoimidazole**

Parameter	Predicted Value (eV)
EHOMO	~ -6.0 to -6.5
ELUMO	~ -1.5 to -2.0
Energy Gap (ΔE)	~ 4.0 to 5.0

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, making the molecule more polarizable and a better candidate for charge transfer interactions.



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Figure 2: Predicted Frontier Molecular Orbital energy levels for **5-Bromo-1-phenyl-1H-benzoimidazole**.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

- Red regions (negative potential): Indicate areas of high electron density, typically around nitrogen atoms, and are susceptible to electrophilic attack.
- Blue regions (positive potential): Indicate areas of low electron density, often around hydrogen atoms bonded to heteroatoms, and are prone to nucleophilic attack.
- Green regions (neutral potential): Represent areas with a balanced charge distribution.

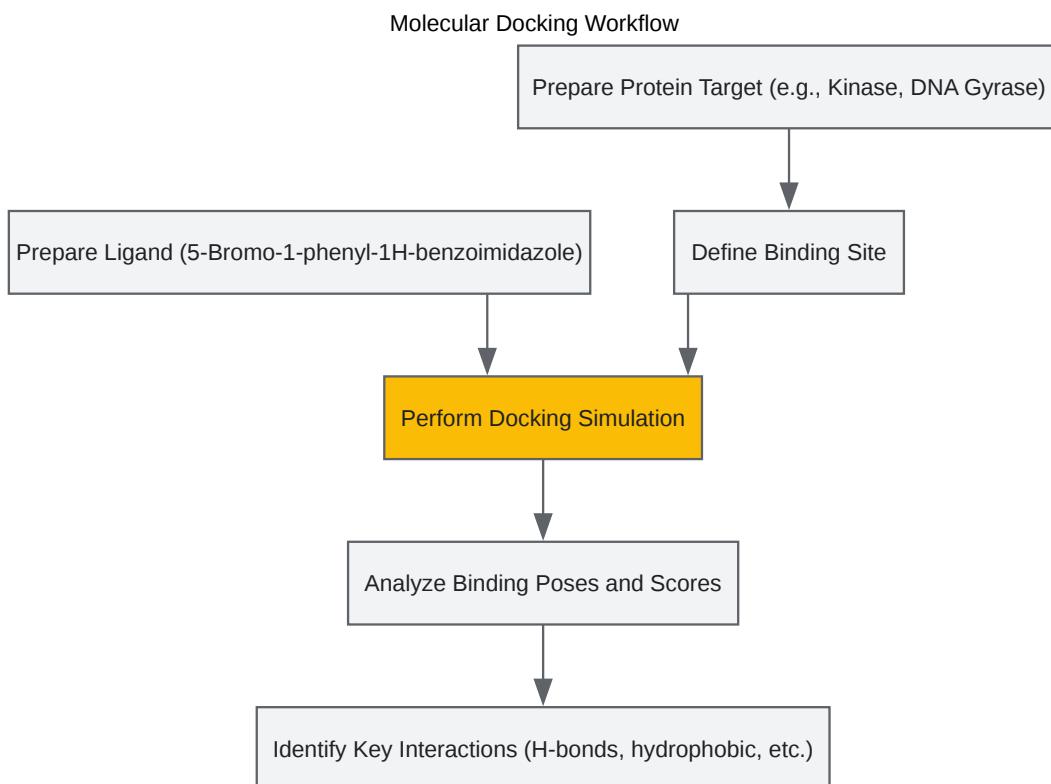
For **5-Bromo-1-phenyl-1H-benzoimidazole**, the most negative potential is expected around the N3 atom of the imidazole ring, while the most positive potential would be located on the N-H proton (if present in the tautomeric form) or the hydrogens of the phenyl ring.

Potential Applications in Drug Development

The theoretical insights into the properties of **5-Bromo-1-phenyl-1H-benzoimidazole** can guide its application in drug discovery.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. The structural and electronic data obtained from DFT studies can be used to perform more accurate docking simulations.



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Figure 3: A generalized workflow for molecular docking studies.

The presence of the bromine atom offers a site for potential halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. The phenyl group can engage in π - π stacking and hydrophobic interactions within the binding pocket of a target protein.

Conclusion

This technical guide has provided a theoretical overview of **5-Bromo-1-phenyl-1H-benzimidazole** based on data from analogous compounds. The predicted structural and electronic properties suggest a molecule with significant potential for further investigation in

medicinal chemistry and materials science. The computational methodologies and workflows described herein provide a framework for future in silico and experimental studies to validate and expand upon these theoretical predictions. Further dedicated computational and experimental work is necessary to fully elucidate the properties and potential applications of this promising benzimidazole derivative.

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